molecular formula C18H21N5O B275552 tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

Katalognummer B275552
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: GBGKQBDIQFSQTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine involves the formation of stable complexes with drugs, which can then be delivered to specific target cells. The chemical structure of tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine allows it to interact with various chemical compounds, which can improve the solubility and stability of drugs.
Biochemical and Physiological Effects:
Studies have shown that tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has minimal biochemical and physiological effects on cells. It does not affect cell viability or cause any significant changes in gene expression. This makes it a promising drug delivery system, as it does not interfere with the normal functioning of cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in lab experiments include its ability to improve the solubility and stability of drugs, its potential to target specific cells, and its minimal biochemical and physiological effects on cells. However, one of the limitations of using tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is the complexity of the synthesis method, which can make it difficult to produce large quantities of the compound.

Zukünftige Richtungen

There are several future directions for research on tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. One area of interest is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of interest is the development of new drug delivery systems using tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine as a template. Additionally, further studies are needed to investigate the potential applications of tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in various fields, such as cancer therapy and gene therapy.
Conclusion:
Tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a promising compound with potential applications in various fields of scientific research. Its ability to improve the solubility and stability of drugs, target specific cells, and have minimal biochemical and physiological effects on cells make it a promising drug delivery system. Further research is needed to optimize the synthesis method, develop new drug delivery systems, and investigate the potential applications of tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in various fields.

Synthesemethoden

Tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-bromobenzyl alcohol with tert-butylamine to form tert-butyl{3-hydroxybenzyl}amine. The second step involves the reaction of tert-butyl{3-hydroxybenzyl}amine with 1-phenyl-1H-tetrazol-5-ol to form tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine.

Wissenschaftliche Forschungsanwendungen

Tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has potential applications in various fields of scientific research. One of the main areas of interest is its potential as a drug delivery system. Studies have shown that tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine can be used to deliver drugs to specific target cells, which can improve the efficacy and reduce the side effects of drugs.

Eigenschaften

Molekularformel

C18H21N5O

Molekulargewicht

323.4 g/mol

IUPAC-Name

2-methyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propan-2-amine

InChI

InChI=1S/C18H21N5O/c1-18(2,3)19-13-14-8-7-11-16(12-14)24-17-20-21-22-23(17)15-9-5-4-6-10-15/h4-12,19H,13H2,1-3H3

InChI-Schlüssel

GBGKQBDIQFSQTI-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Kanonische SMILES

CC(C)(C)NCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.